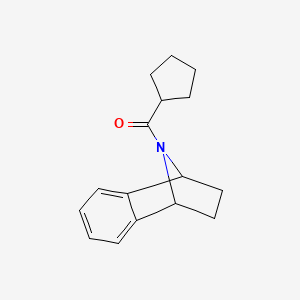

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

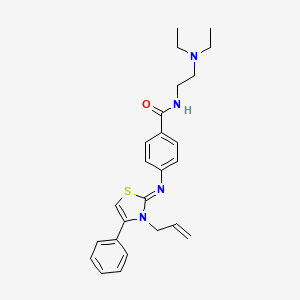

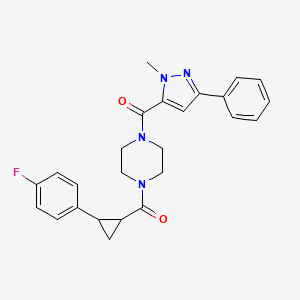

“Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” is a chemical compound. It has been found in the crystal structure of the human WEE1 kinase domain in complex with PF-03814735 .

Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of the structure of PF-03814735, which has been studied using x-ray diffraction . The resolution of the structure was 2.05 Å .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It is part of the structure of PF-03814735, which interacts with the human WEE1 kinase .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. It is part of the structure of PF-03814735 .Scientific Research Applications

Cytochrome P450-Mediated Oxidative Metabolism :

- Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has been studied for its metabolism and toxicology. Key research in this area has focused on cytochrome P450 (P450)-mediated oxidation, forming potent hydroxylated metabolites with significant affinity and activity at the cannabinoid 1 (CB1) receptor. This study provides critical data related to the toxicological properties of synthetic cannabinoids and their metabolites (Chimalakonda et al., 2012).

Reactions with Tropone and Tropolone :

- Research has been conducted on the cycloaddition reactions of epoxy-bridged cyclic olefins like 1,4-epoxy-1,4-dihydronaphthalene with tropone and tropolone, leading to the formation of specific cycloadducts. These findings are significant in understanding the chemical behavior and potential applications of compounds structurally related to this compound (Sasaki et al., 1972).

Antibacterial Activities of Schiff Base Zinc(II) Complexes :

- The reaction of cyclopentylamine with other compounds to form Schiff bases, and their subsequent zinc(II) complex formation, has been explored. These complexes have shown significant antibacterial activities, indicating potential pharmaceutical applications (Guo, 2012).

Synthesis and Antiestrogenic Activity :

- The synthesis of certain dihydronaphthalene derivatives has been linked to potential antiestrogenic activities. These findings suggest applications in the development of pharmaceutical agents for hormonal therapies (Jones et al., 1979).

Regio- and Stereoselective Cyclopentannulation :

- Research has been conducted on the regio- and stereoselective five-membered ring annulation involving propargyl alcohol dianion adducts of ketones. This process has implications for synthetic organic chemistry and the development of new compounds (Hiyama et al., 1981).

Safety and Hazards

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKAJJRUABEJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

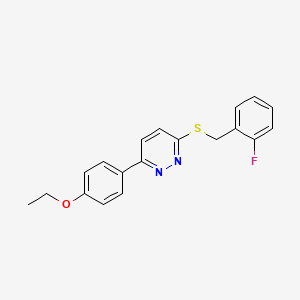

![4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile](/img/structure/B2538094.png)

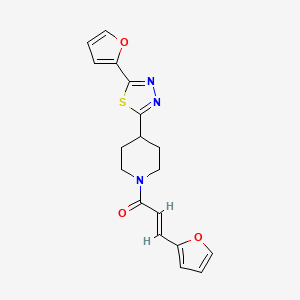

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)

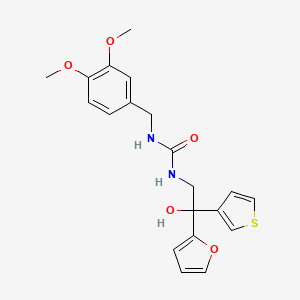

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)